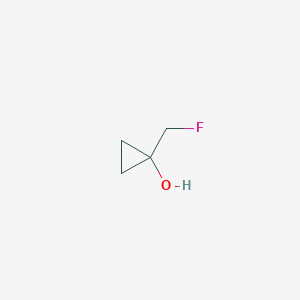

1-(Fluoromethyl)cyclopropan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H7FO |

|---|---|

Molecular Weight |

90.10 g/mol |

IUPAC Name |

1-(fluoromethyl)cyclopropan-1-ol |

InChI |

InChI=1S/C4H7FO/c5-3-4(6)1-2-4/h6H,1-3H2 |

InChI Key |

DRWLYLKWOQDKBW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CF)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Fluoromethyl Cyclopropan 1 Ol and Its Analogues

De Novo Construction of 1-(Fluoromethyl)cyclopropan-1-ol Frameworks

The creation of the fluorinated cyclopropane (B1198618) core can be achieved through several primary approaches, including the formation of the three-membered ring via cyclopropanation reactions, the use of fluorinated building blocks in ring-forming transformations, and the direct fluorination of pre-existing cyclopropanol (B106826) structures.

Cyclopropanation Reactions for Fluorinated Ring Systems

Cyclopropanation of alkenes is a cornerstone for the synthesis of cyclopropane rings. libretexts.org When applied to the synthesis of fluorinated analogues, these methods often involve the reaction of an alkene with a fluorinated carbene or carbenoid equivalent. The stereochemistry of the starting alkene is typically preserved in the final cyclopropane product, making these reactions highly stereospecific. libretexts.orgfiveable.me

Transition metal catalysis is a powerful tool for the formation of C-C bonds in cyclopropane synthesis. nih.gov Rhodium and copper complexes are commonly employed to catalyze the reaction between an alkene and a diazo compound, which serves as a precursor to a metal carbene intermediate. wikipedia.org In the context of fluorinated cyclopropanes, trifluoromethyl or difluoromethyl diazo compounds are valuable precursors. researchgate.netorganic-chemistry.org

Dirhodium complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are effective catalysts for these transformations. wikipedia.orgnih.gov For instance, enantioselective cyclopropanation has been achieved using chiral dirhodium catalysts, like Rh₂(S-PTAD)₄, which can yield trifluoromethyl-substituted cyclopropanes with high diastereoselectivity and enantioselectivity (up to 98% ee). organic-chemistry.org Copper(I) complexes, particularly with bisoxazoline (BOX) ligands, have also been successfully used for the enantioselective synthesis of trifluoromethyl-cyclopropylboronates from alkenyl boronates and trifluorodiazoethane. nih.gov These reactions provide access to versatile building blocks that can be further functionalized. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Fluorinated Cyclopropanation

| Catalyst/Ligand | Diazo Compound | Alkene Substrate | Product Type | Stereoselectivity |

|---|---|---|---|---|

| Rh₂(R-PTAD)₄ | 1-Aryl-2,2,2-trifluorodiazoethanes | Styrene derivatives | Trifluoromethyl-substituted cyclopropanes | High diastereoselectivity (>94%), 88–98% ee organic-chemistry.org |

| Cu(I)-tBuBOX | Trifluorodiazoethane | (E)-Styryl pinacolboronate | 2-Substituted-3-(trifluoromethyl)cyclopropylboronates | High enantioselectivity nih.gov |

| Rh₂(OAc)₄ | Diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate | Styrene | gem-Difluoromethyl/Trifluoromethyl cyclopropane | Not specified nih.gov |

Carbenes are highly reactive species with a neutral, divalent carbon atom that readily react with alkenes in a concerted, stereospecific cycloaddition to form cyclopropanes. fiveable.me Fluorinated carbenes can be generated from various precursors. A common method involves the α-elimination of haloforms, such as chloroform (CHCl₃) or bromoform (CHBr₃), using a strong base. fiveable.meyoutube.com This process generates dihalocarbenes, which add to alkenes to form dihalogenated cyclopropanes. libretexts.org

A milder and often more selective alternative is the Simmons-Smith reaction, which utilizes a carbenoid, typically iodomethylzinc iodide formed from diiodomethane and a zinc-copper couple. youtube.comyoutube.com This organozinc reagent behaves like a carbene but is more stable, allowing for the cyclopropanation of a wide range of alkenes with high stereospecificity and chemoselectivity. fiveable.meyoutube.com While the classic Simmons-Smith reaction introduces a CH₂ group, modifications using fluorinated precursors allow for the synthesis of fluorinated cyclopropanes.

Table 2: Comparison of Carbene/Carbenoid Generation Methods for Cyclopropanation

| Method | Precursor(s) | Reactive Species | Characteristics |

|---|---|---|---|

| α-Elimination | Haloform (e.g., CHCl₃) + Strong Base (e.g., KOH) | Dihalocarbene (e.g., :CCl₂) | Generates highly reactive carbene in situ; can be harsh. libretexts.orgfiveable.meyoutube.com |

| Decomposition | Diazomethane (CH₂N₂) | Methylene carbene (:CH₂) | Requires heat or light; diazomethane is explosive and toxic. fiveable.meyoutube.com |

Biocatalysis has emerged as a powerful strategy for the stereoselective synthesis of complex molecules, including fluorinated cyclopropanes. digitellinc.comnih.gov Engineered enzymes, particularly myoglobin-based catalysts, have been developed to perform highly diastereo- and enantioselective cyclopropanations. researchgate.netresearchgate.net These biocatalysts can catalyze carbene transfer from a diazo reagent to an alkene, enabling transformations that are challenging to achieve with traditional chemocatalytic methods. nih.gov

Engineered myoglobin variants have been successfully applied to the cyclopropanation of gem-difluoroalkenes with diazoacetonitrile, achieving excellent diastereomeric ratios (up to 99:1 d.r.) and enantiomeric excess (up to 99% e.e.). nih.gov This biocatalytic approach has been shown to be scalable, demonstrating its utility for preparing key fluorinated intermediates for bioactive molecules. nih.gov The ability to achieve enantiodivergent selectivity through catalyst engineering further highlights the versatility of this method. researchgate.net

Table 3: Biocatalytic Systems for Fluorinated Cyclopropane Synthesis

| Enzyme System | Substrates | Product | Key Outcomes |

|---|---|---|---|

| Engineered Myoglobin | gem-Difluoroalkenes + Diazoacetonitrile | gem-Difluorinated cyclopropane | Up to 99:1 d.r., 99% e.e. nih.gov |

| Engineered Myoglobin | α-Difluoromethyl alkenes + Ethyl diazoacetate | CHF₂-containing cyclopropanes | High yield, >99% de, >99% ee, enantiodivergent selectivity. researchgate.net |

Ring-Forming Transformations Utilizing Fluorinated Precursors

Instead of forming the fluorine-carbon bond during or after cyclopropanation, an alternative strategy involves constructing the cyclopropane ring from precursors that already contain fluorine. One such method is the reaction of fluorinated olefins with hexafluoropropylene oxide (HFPO) at elevated temperatures, which serves as a source of difluorocarbene. nih.govacs.org

Another approach involves Michael-initiated ring closure (MIRC) reactions. researchgate.net For example, the enolate of a bromofluoroacetate can undergo a Michael addition to an enone, followed by an intramolecular cyclization that displaces the bromide to form a fluorinated cyclopropane. acs.org More recently, an electrophilic cyclization of homoallylic boronates has been reported. researchgate.net In this method, a boronate complex formed between a homoallylic boronate and an activating agent like phenyl lithium reacts with Selectfluor® to generate a fluoromethylated cyclopropane ring, a structure that can be challenging to synthesize via other methods. researchgate.net

Oxidative Fluorination of Cyclopropanols

The direct fluorination of a cyclopropanol ring is another potential route. However, many reported methods for the oxidative fluorination of cyclopropanols result in ring-opening. rsc.orgnih.govrsc.org This transformation is typically catalyzed by Fe(III) or Ag(I) salts and uses an electrophilic fluorine source like Selectfluor®. rsc.orgnih.gov The reaction proceeds through a radical rearrangement mechanism, where the cyclopropanol is oxidized to an alkoxy radical. beilstein-journals.org This radical undergoes rapid β-scission, cleaving a C-C bond of the cyclopropane ring to form a more stable β-keto radical, which is then trapped by the fluorine source. rsc.org The final product is a β-fluoroketone rather than a fluorinated cyclopropanol. rsc.orgnih.gov While this method does not directly yield this compound, it represents a relevant transformation of the cyclopropanol scaffold under oxidative fluorinating conditions. rsc.orgbeilstein-journals.org

Table 4: Catalytic Systems for Oxidative Ring-Opening Fluorination of Cyclopropanols

| Catalyst | Fluorine Source | Substrate | Product | Conditions |

|---|---|---|---|---|

| Fe(acac)₃ | Selectfluor® | 1-Phenylcyclopropan-1-ol | 3-Fluoro-1-phenylpropan-1-one | Room Temperature rsc.org |

| AgNO₃ | Selectfluor® | 1-Phenylcyclopropan-1-ol | 3-Fluoro-1-phenylpropan-1-one | Room Temperature rsc.org |

| AgF₂ | AgF₂ (as oxidant and F source) | Substituted cyclopropanols | β-Fluorinated ketones | Not specified beilstein-journals.org |

Stereoselective Synthesis of this compound Derivatives

The creation of specific stereoisomers of this compound derivatives is crucial, as different spatial arrangements of atoms can lead to vastly different biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity.

Asymmetric catalysis is a powerful tool for constructing chiral fluorinated cyclopropanes with high enantioselectivity. This approach utilizes chiral catalysts to control the stereochemical outcome of the cyclopropanation reaction.

A variety of catalytic systems have been developed for this purpose. For instance, dirhodium catalysts, such as adamantylglycine-derived dirhodium complexes like Rh₂(R-PTAD)₄, have been shown to be highly effective in the cyclopropanation of alkenes with 1-aryl-2,2,2-trifluorodiazoethanes. organic-chemistry.org These reactions can achieve high diastereoselectivity (greater than 94%) and excellent enantioselectivity (88–98%). organic-chemistry.org

Biocatalysis, using engineered enzymes, has also emerged as a potent strategy. Engineered myoglobin-based catalysts can facilitate the stereoselective synthesis of both mono-fluorinated and gem-difluoro cyclopropanes. researchgate.net This method is particularly useful for transformations that are challenging to achieve with traditional chemocatalytic methods, offering high diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.). researchgate.net

Another innovative approach involves a chiral α-fluoro carbanion strategy. This method has led to a highly enantioselective reaction for preparing cyclopropanes that contain fluorinated tertiary stereogenic centers. cas.cn The use of a homochiral monofluoromethylenation reagent, such as (R)-N-tosyl-S-monofluoromethyl-S-phenylsulfoximine, has been pivotal in this strategy. cas.cn

| Catalyst Type | Example Catalyst | Substrates | Key Advantages |

| Dirhodium Catalyst | Rh₂(R-PTAD)₄ | Alkenes and 1-aryl-2,2,2-trifluorodiazoethanes | High diastereoselectivity (>94%) and enantioselectivity (88–98%) organic-chemistry.org |

| Biocatalyst | Engineered Myoglobin | gem-difluoro alkenes and diazoacetonitrile | Excellent diastereo- and enantiocontrol (up to 99:1 d.r. and 99% e.e.) researchgate.net |

| Chiral α-fluoro carbanion | (R)-N-tosyl-S-monofluoromethyl-S-phenylsulfoximine | α,β-unsaturated Weinreb amides | Highly enantioselective for fluorinated tertiary stereocenters cas.cn |

| Chiral Bismuth-Rhodium Paddlewheel Catalyst | [BiRh]-paddlewheel complexes | Furfurylidene metal complexes | Allows for asymmetric [2+1] cycloadditions of challenging substrates researchgate.net |

Diastereoselective control is essential when a molecule has multiple stereocenters. The "trans-fluorine effect" has been exploited to achieve diastereoselective access to both cis and trans fluorocyclopropyl analogs of bioactive molecules like cabozantinib. nih.gov This effect influences the hydrolysis selectivity of precursors such as diethyl 2-fluorocyclopropane-1,1-dicarboxylate, allowing for the targeted synthesis of either diastereomer. nih.gov

Another strategy involves the cyclopropanation of trifluoromethyl-activated 1,3-enynes with sulfur ylides, which predominantly affords the cis-isomer. rsc.org Interestingly, subsequent treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can lead to a diastereoenriched epimerization, yielding the trans-cyclopropanes as the sole isomers. rsc.org

The choice of reagents and reaction conditions plays a critical role in determining the diastereomeric outcome. For example, in the synthesis of trifluoromethyl-substituted cyclopropanes, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes catalyzed by dirhodium complexes consistently yields high diastereoselectivity. organic-chemistry.org

| Synthetic Strategy | Key Reagents/Conditions | Diastereomeric Outcome |

| "trans-fluorine effect" | Hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate | Access to both cis and trans diastereomers nih.gov |

| Cyclopropanation of 1,3-enynes | Sulfur ylides | Primarily cis-isomer rsc.org |

| Epimerization | Tetrabutylammonium fluoride (TBAF) | Exclusively trans-isomer from the cis-isomer rsc.org |

| Rhodium-catalyzed cyclopropanation | Rh₂(R-PTAD)₄ catalyst | High diastereoselectivity (>94%) organic-chemistry.org |

Enantiodivergent synthesis allows for the selective production of either enantiomer of a chiral molecule from a common starting material, often by simply changing the catalyst or a reagent. This is highly valuable in drug discovery for studying the biological activity of individual enantiomers.

Biocatalysis has proven to be a particularly effective platform for enantiodivergent synthesis. By employing different engineered variants of myoglobin, it is possible to achieve enantiodivergent selectivity in the cyclopropanation of fluorinated olefins. researchgate.net For example, two different sets of myoglobin-based biocatalysts have been developed for the synthesis of both (1R,2S) and (1S,2R) enantiomers of cyclopropylphosphonate esters. researchgate.net This "substrate walking" protein engineering strategy provides a powerful tool for accessing both enantiomeric forms of the desired products with high stereoselectivity. researchgate.net

Preparative Scale Synthetic Considerations and Process Optimization

Scaling up the synthesis of this compound and its analogs from the laboratory bench to a preparative scale presents several challenges that require careful consideration and optimization.

One key aspect is the development of efficient and scalable protocols. A metal-free, two-step approach for synthesizing trisubstituted CF₃-cyclopropanes has been reported, which is amenable to multigram preparation on a scale of up to 30 grams. researchgate.net This method involves a [3+2] cycloaddition followed by N₂ extrusion. researchgate.net

Biocatalytic methods also offer advantages for preparative scale synthesis. The gram-scale synthesis of a key gem-difluorinated cyclopropane intermediate has been demonstrated using engineered myoglobin-based catalysts, highlighting the synthetic utility of this approach for producing fluorinated bioactive molecules. researchgate.net

Furthermore, protocols that utilize readily available and inexpensive reagents are crucial for large-scale production. A simple method for the multigram-scale synthesis of 5-(1-(trifluoromethyl)cyclopropyl)dibenzothiophenium triflate, a bench-stable reagent, has been developed for the efficient generation of 1-(trifluoromethyl)cyclopropyl radicals under mild conditions. researchgate.net

Reactivity and Mechanistic Investigations of 1 Fluoromethyl Cyclopropan 1 Ol

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. The presence of the hydroxyl and fluoromethyl groups on the same carbon atom introduces a complex interplay of inductive and steric effects that govern the regioselectivity and stereoselectivity of these transformations.

Oxidative Ring-Opening Fluorination Pathways

While specific studies on the oxidative ring-opening fluorination of 1-(Fluoromethyl)cyclopropan-1-ol are not extensively documented, the behavior of related cyclopropanol (B106826) systems provides valuable insights. For instance, photocatalyzed ring-opening fluorination of cyclopropanols has been achieved using reagents like Selectfluor. nih.gov This process typically involves the generation of a β-keto radical through ring opening of a cyclopropoxy radical, which is formed by single-electron oxidation of the cyclopropanol. In the case of this compound, this would likely lead to the formation of a β-fluorinated ketone. The reaction is presumed to proceed via the mechanism illustrated below:

| Step | Description | Intermediate |

| 1 | Single-electron oxidation of the cyclopropanol | Cyclopropoxy radical |

| 2 | Homolytic cleavage of the C1-C2 bond | β-keto radical |

| 3 | Fluorine atom transfer from a fluorine source | β-fluorinated ketone |

Halogen-Induced Ring Scission

The reaction of cyclopropanes with halogens or halogenating agents can lead to ring-opened products. For donor-acceptor cyclopropanes, treatment with chalcogenyl chlorides and bromides results in 1,3-halochalcogenation. nih.gov This suggests that this compound, with its electron-withdrawing fluoromethyl group, could undergo analogous reactions. The polarization of the cyclopropane ring would likely direct the attack of the electrophilic halogen to the less substituted carbon, followed by nucleophilic attack of the halide ion or another nucleophile at the carbon bearing the fluoromethyl and hydroxyl groups, leading to a 1,3-dihalo- or 1-halo-3-substituted propane (B168953) derivative.

Electrophilic and Nucleophilic Ring-Opening Transformations

The electronic nature of the substituents on the cyclopropane ring is a key determinant of its reactivity towards electrophiles and nucleophiles. The fluoromethyl group is strongly electron-withdrawing, which can influence the stability of charged intermediates formed during ring-opening.

In electrophilic ring-opening, protonation or coordination of a Lewis acid to the hydroxyl group would generate a carbocationic intermediate. The stability of this carbocation is a critical factor. While tertiary carbocations are generally stable, the adjacent electron-withdrawing fluoromethyl group would have a destabilizing inductive effect. libretexts.org This destabilization could, however, be offset by the relief of ring strain. Ring-opening hydroarylation of monosubstituted cyclopropanes has been achieved using a Brønsted acid in hexafluoroisopropanol (HFIP), proceeding through an SN1-type mechanism. rsc.org

Nucleophilic ring-opening of this compound would likely require activation of the hydroxyl group to turn it into a better leaving group. Alternatively, the ring itself can be attacked by a nucleophile if sufficient activation is provided by the substituents. In donor-acceptor cyclopropanes, electron-withdrawing groups enhance the rate of ring-opening by stabilizing the developing negative charge. nih.gov

Radical Rearrangement Mechanisms

Radical reactions of cyclopropanols are well-documented and often proceed via a ring-opening to a more stable β-keto radical. nih.gov For this compound, the formation of a cyclopropoxy radical through hydrogen abstraction or single-electron transfer would be the initial step. Subsequent β-scission of a C-C bond would lead to a radical intermediate. The regioselectivity of this ring-opening would be influenced by the stability of the resulting radical. The presence of the fluoromethyl group could influence the subsequent reaction pathways of this radical intermediate.

Transformations Involving the Hydroxyl Functionality

The hydroxyl group in this compound can undergo typical alcohol reactions such as oxidation, etherification, and esterification. However, the proximity of the strained cyclopropane ring and the electron-withdrawing fluoromethyl group can affect the reactivity. For instance, oxidation to the corresponding ketone, 1-(fluoromethyl)cyclopropan-1-one, would further activate the cyclopropane ring towards nucleophilic attack due to the increased electron-withdrawing nature of the carbonyl group.

Stereochemical Outcomes and Mechanistic Control in Reactions

The stereochemical course of reactions involving this compound is dictated by a combination of factors, including the nature of the reagents, the type of catalysis employed, and the inherent stereochemistry of the starting material. Both the creation of the chiral center at the carbinol carbon and the subsequent reactions that it can undergo are of significant interest to synthetic chemists.

The control of stereochemistry can be broadly categorized into two main strategies: diastereoselective and enantioselective reactions. In the context of this compound, this involves either the selective formation of one diastereomer over another when a new stereocenter is created in a molecule that already contains one, or the selective formation of one enantiomer over its mirror image.

Diastereoselective Reactions

While specific studies detailing the diastereoselective reactions of this compound are not extensively documented in publicly available literature, general principles of diastereoselection in cyclopropane chemistry can be applied. For instance, in reactions where the hydroxyl group of this compound directs a reagent to a specific face of the molecule, a high degree of diastereoselectivity can be anticipated. This is a common strategy in the cyclopropanation of allylic alcohols, where the hydroxyl group coordinates to the metal catalyst, guiding the cyclopropanating agent to the syn-face of the double bond. unl.pt

In a related context, the diastereoselective synthesis of cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers has been achieved through the cyclopropanation of 2-trifluoromethyl-1,3-enynes with sulfur ylides. rsc.org This reaction predominantly yields the cis-isomer, which can then be epimerized to the trans-isomer under the influence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). rsc.org This highlights how the choice of reagents and reaction conditions can be manipulated to control the diastereochemical outcome.

Enantioselective Reactions

The enantioselective synthesis of fluorinated cyclopropanes is a well-explored area, with several powerful methods that could theoretically be applied to the synthesis of chiral this compound. These methods often rely on the use of chiral catalysts to control the absolute stereochemistry of the product.

Rhodium-Catalyzed Cyclopropanation: Rhodium(II) carboxylate catalysts are highly effective for the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govacs.org Chiral ligands on the rhodium center create a chiral environment that can differentiate between the two prochiral faces of the alkene, leading to the formation of one enantiomer of the cyclopropane product in excess. For the synthesis of fluorinated cyclopropanes, catalysts such as Hashimoto's Rh₂(S)-TCPTTL)₄ and Davies' Rh₂(S)-BTPCP)₄ have proven to be highly efficient, affording products with high enantioselectivities. nih.govacs.org

Biocatalysis: Engineered enzymes, particularly myoglobin-based catalysts, have emerged as powerful tools for asymmetric cyclopropanation. nih.govacs.org These biocatalysts can exhibit high turnover numbers and excellent enantioselectivities in the reaction of diazoacetates with substituted alkenes. nih.govacs.org The substrate specificity of these enzymes can be tuned through protein engineering to accommodate a variety of substrates, offering a green and efficient alternative to traditional metal-based catalysts.

Zinc Carbenoid-Mediated Approaches: The Simmons-Smith reaction and its variants, which utilize zinc carbenoids, are classic methods for cyclopropanation. Chiral auxiliaries or chiral ligands can be employed to render these reactions enantioselective. For instance, chiral dioxaborolanes have been used to mediate the reaction between a zinc carbenoid and an allylic alcohol, resulting in fluorocyclopropanes with excellent diastereo- and enantioselectivities. nih.gov

Table 1: Comparison of Enantioselective Cyclopropanation Methods

| Method | Catalyst/Mediator | Typical Substrates | Key Features |

|---|---|---|---|

| Rhodium-Catalyzed | Chiral Rh(II) Carboxylates | Alkenes, Diazo compounds | High enantioselectivity, broad substrate scope. |

| Biocatalysis | Engineered Myoglobins | Alkenes, Diazoacetates | High turnover numbers, excellent enantioselectivity, environmentally benign. |

| Zinc Carbenoid | Chiral Dioxaborolanes | Allylic Alcohols, Zinc Carbenoids | Excellent diastereo- and enantioselectivity, substrate-directed. |

Mechanistic Control in Ring-Opening Reactions

The strained three-membered ring of cyclopropanes makes them susceptible to ring-opening reactions, which can be a powerful synthetic tool for accessing 1,3-difunctionalized compounds. The regioselectivity and stereoselectivity of these reactions are key considerations.

Hypervalent iodine reagents have been shown to effect the fluorinative ring-opening of 1,1-disubstituted cyclopropanes, leading to 1,3-difluorination and 1,3-oxyfluorination products with high chemo- and regioselectivity. rsc.org The proposed mechanism involves an electrophilic attack of the iodonium (B1229267) species on the cyclopropane ring, followed by nucleophilic attack of a fluoride or an oxygen nucleophile. The regiochemical outcome is controlled by the electronic and steric properties of the substituents on the cyclopropane ring.

While direct mechanistic studies on the ring-opening of this compound are scarce, it is plausible that the electron-withdrawing nature of the fluoromethyl group and the presence of the hydroxyl group would significantly influence the regioselectivity of such a reaction. The hydroxyl group could be protonated or activated by a Lewis acid, facilitating ring opening towards the more stable carbocationic intermediate.

Theoretical and Computational Chemistry of 1 Fluoromethyl Cyclopropan 1 Ol

Electronic Structure and Bonding Analysis

The electronic structure of 1-(fluoromethyl)cyclopropan-1-ol is characterized by the interplay of the strained three-membered ring, the electronegative fluorine atom, and the hydroxyl group. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in elucidating the intricate details of its bonding.

The bond lengths and angles are also a subject of computational investigation. The C-C bonds within the cyclopropane (B1198618) ring are anticipated to be shorter than those in acyclic alkanes, a characteristic feature of such strained rings. The presence of the electronegative fluorine atom is predicted to shorten the C-F bond and potentially influence the lengths of the adjacent C-C bonds.

Table 1: Predicted Bond Lengths and Angles for this compound (Note: These are illustrative values based on theoretical principles and data from similar compounds.)

| Parameter | Predicted Value |

| C-F Bond Length | ~1.38 Å |

| C-O Bond Length | ~1.42 Å |

| O-H Bond Length | ~0.96 Å |

| C1-C2 (ring) Bond Length | ~1.50 Å |

| C1-C(H2F) Bond Length | ~1.52 Å |

| F-C-H Bond Angle | ~109.5° |

| C-O-H Bond Angle | ~108.5° |

| C2-C1-C3 (ring) Angle | ~60° |

Conformational Analysis and Energetics

The conformational landscape of this compound is primarily dictated by the rotation around the C1-C(H2F) bond and the C-O bond. Computational methods can be employed to map the potential energy surface as a function of the relevant dihedral angles.

Rotation around the C1-C(H2F) bond would likely reveal several energy minima corresponding to staggered conformations of the fluoromethyl group relative to the cyclopropane ring. The relative energies of these conformers would be influenced by steric hindrance and electrostatic interactions between the fluorine atom, the hydroxyl group, and the ring. The global minimum energy conformation is expected to be one that minimizes these repulsive interactions.

Similarly, rotation of the hydroxyl group will have its own energetic profile, with preferred orientations that allow for potential intramolecular hydrogen bonding or minimize steric clash with the fluoromethyl group.

Table 2: Predicted Relative Energies of Conformers for this compound (Note: These are illustrative values based on theoretical principles.)

| Conformer (Dihedral Angle F-C-C1-O) | Relative Energy (kcal/mol) |

| anti (~180°) | 0 (Global Minimum) |

| gauche (~60°) | 1.5 |

| gauche (~-60°) | 1.5 |

| syn (~0°) | 5.0 (Energy Maximum) |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful toolkit for investigating the potential reaction mechanisms involving this compound. Key reactions could include ring-opening reactions, nucleophilic substitution of the fluorine atom, or reactions involving the hydroxyl group.

For instance, the acid-catalyzed ring-opening of the cyclopropane ring is a plausible transformation. Computational studies could model the protonation of the hydroxyl group, followed by the cleavage of a C-C bond in the ring to form a more stable carbocation intermediate. The transition state for this process can be located and characterized, providing insights into the activation energy and the reaction kinetics.

The substitution of the fluorine atom would likely proceed through an SN2 mechanism, and computational modeling could predict the energy barrier for this reaction with various nucleophiles. The stereochemistry of the reaction could also be elucidated.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound can be predicted using a variety of computational descriptors. The calculated electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. The oxygen atom of the hydroxyl group and the fluorine atom are expected to be electron-rich, while the hydrogen of the hydroxyl group and the carbon atom attached to the fluorine will be relatively electron-poor.

Fukui functions, derived from conceptual DFT, can be used to predict the local reactivity of different atomic sites. These indices can distinguish between susceptibility to nucleophilic, electrophilic, or radical attack. For example, the site with the highest value of the Fukui function for nucleophilic attack (f+) would be the most likely target for a nucleophile.

These computational predictions can guide the synthetic chemist in designing reactions that selectively target a specific part of the molecule, leading to the desired products with high efficiency.

Synthetic Applications of 1 Fluoromethyl Cyclopropan 1 Ol As a Molecular Building Block

Utilization in the Synthesis of Complex Organic Architectures

The synthetic utility of 1-(fluoromethyl)cyclopropan-1-ol in building complex structures stems primarily from the reactivity of the cyclopropylcarbinol motif. The tertiary alcohol can be readily protonated or converted into a good leaving group, leading to the formation of a highly reactive cyclopropylcarbinyl cation. This intermediate is central to the construction of more elaborate molecular frameworks, as it can undergo several synthetically useful transformations.

One key reaction pathway is ring expansion . The strain within the cyclopropane (B1198618) ring provides a thermodynamic driving force for rearrangement. The cyclopropylcarbinyl cation can rearrange to a more stable cyclobutyl cation, which can then be trapped by a nucleophile to form a cyclobutane (B1203170) derivative. This ring-expansion strategy is a powerful tool for accessing four-membered ring systems, which are prevalent in many natural products and pharmaceuticals. For instance, treatment of related cyclobutan-1-ols with reagents like diethylaminosulfur trifluoride (DAST) can induce ring contraction to form fluorocyclopropanes, illustrating the mechanistic reversibility and the potential to drive the reaction toward either the cyclopropyl (B3062369) or cyclobutyl scaffold depending on the substrate and conditions. thieme-connect.de

Furthermore, the title compound serves as a precursor for creating highly substituted and stereochemically rich structures. The cyclopropylcarbinyl intermediate can be intercepted by various nucleophiles in intermolecular or intramolecular fashions, leading to densely functionalized acyclic or new cyclic systems. Research into the carbometalation of cyclopropenes has demonstrated that these small rings can be elaborated into polysubstituted spiropentanes with high stereocontrol. nih.gov This suggests that this compound, with its existing functional handles, is an ideal starting point for similar transformations, enabling the synthesis of complex spirocyclic and polycyclic architectures. The synthesis of various trifluoromethyl-substituted cyclopropanes from diverse starting materials highlights the chemical robustness of the fluorinated cyclopropane motif, which can be maintained throughout multi-step synthetic sequences. researchgate.netchemrxiv.orgorganic-chemistry.org

Derivatization Strategies for Functional Group Elaboration

The hydroxyl group of this compound is the primary site for derivatization, allowing for its conversion into a wide array of other functional groups. These transformations significantly broaden the synthetic utility of the parent molecule, providing a toolkit of building blocks for medicinal chemistry and materials science. researchgate.netresearchgate.net

Standard organic transformations can be applied to modify the alcohol. For example, oxidation of the tertiary alcohol is not possible without breaking a carbon-carbon bond, but its conversion into a better leaving group (e.g., tosylate, mesylate, or halide) is a common strategy. Once activated, this position is susceptible to nucleophilic substitution, either directly (SN2) or via the aforementioned cyclopropylcarbinyl cation (SN1-type). This allows for the introduction of nitriles, azides, thiols, and other functionalities. The azide (B81097) can be subsequently reduced to a primary amine, providing access to fluorinated cyclopropylamines, a class of compounds with significant interest in drug discovery.

Studies on analogous fluorinated cyclobutane systems have demonstrated scalable synthetic routes to amines and carboxylic acids from alcohol precursors. bohrium.comresearchgate.netnbuv.gov.ua These methodologies, which include modified Curtius rearrangements for amine synthesis, can be adapted for the derivatization of this compound. The development of fluorine-containing building blocks is a crucial area of research, and the derivatization of simple precursors like the title compound is key to expanding the available chemical space for drug discovery programs. encyclopedia.pubnih.govchemrxiv.org

The following table summarizes key derivatization strategies for this compound:

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Tertiary Alcohol | TsCl, py | Tosylate | Esterification |

| Tertiary Alcohol | PBr₃ | Bromoalkane | Nucleophilic Substitution |

| Tertiary Alcohol | NaN₃ (via tosylate) | Azide | Nucleophilic Substitution |

| Azide | H₂, Pd/C | Primary Amine | Reduction |

| Tertiary Alcohol | H⁺ (catalytic) | Alkene (via elimination/rearrangement) | Elimination/Rearrangement |

Incorporation into Strained Ring Systems and Bioisosteric Scaffolds

The incorporation of fluorine into organic molecules can dramatically alter their physical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The fluoromethylcyclopropyl group is recognized as a valuable bioisostere—a substituent that mimics the size and shape of another group while offering improved properties. Specifically, the 1-(fluoromethyl)cyclopropyl moiety can serve as a metabolically stable replacement for common groups like isopropyl or tert-butyl. researchgate.netresearchgate.net The replacement of a labile tert-butyl group, which is prone to oxidative metabolism, with a fluorinated cyclopropane can enhance a drug candidate's pharmacokinetic profile. researchgate.net

The inherent strain of the cyclopropane ring in this compound makes it a useful precursor for the synthesis of other strained systems. Intramolecular reactions of its derivatives can lead to the formation of bicyclic or spirocyclic compounds. For example, an intramolecular nucleophilic substitution from a side chain attached to the cyclopropane ring can forge a new ring, creating complex scaffolds such as spiropentanes. nih.gov The synthesis of 1-(dihalomethylene)spiropentanes from vinylidenecyclopropane highlights the feasibility of building such strained spirocycles from three-membered ring precursors. researchgate.net

The unique conformational rigidity of the cyclopropane ring, combined with the electronic effects of the fluoromethyl group, makes these scaffolds highly sought after in medicinal chemistry. researchgate.net Computational and experimental workflows are often employed to identify bioisosteric replacements for existing molecular scaffolds, with the goal of improving properties while retaining biological activity. bohrium.comresearchgate.net The availability of versatile building blocks like this compound is critical for enabling this "scaffold hopping" strategy in drug design.

The following table provides a comparative overview of the properties of the tert-butyl group and its bioisosteric fluorinated cyclopropyl counterpart:

| Property | tert-Butyl Group | 1-(Trifluoromethyl)cyclopropyl Group |

| van der Waals Volume (ų) | ~45-55 | ~60-70 |

| Lipophilicity (logP) | Increases lipophilicity | Can increase or decrease depending on context |

| Metabolic Stability | Prone to CYP450-mediated oxidation | Generally high, resistant to oxidation |

| Conformation | Flexible rotation around C-C bond | Rigid, conformationally constrained |

Note: Data for the 1-(trifluoromethyl)cyclopropyl group is shown as a close proxy, illustrating the general principles of fluorinated cyclopropyl bioisosteres. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization in Research on 1 Fluoromethyl Cyclopropan 1 Ol

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Mechanistic Elucidation

No research findings on the use of advanced NMR techniques to elucidate reaction mechanisms involving 1-(Fluoromethyl)cyclopropan-1-ol are publicly available at this time.

X-ray Crystallographic Studies for Absolute Stereochemistry and Conformation

There are no published X-ray crystallographic data for this compound that would allow for the determination of its absolute stereochemistry and conformation.

Future Research Directions and Challenges in Fluorinated Cyclopropanol Chemistry

Development of Novel Asymmetric Methodologies

A primary challenge in the synthesis of fluorinated cyclopropanols is the precise control of stereochemistry, which is crucial for biological applications. While significant progress has been made, the development of new and more efficient asymmetric methodologies remains a key research focus. Current strategies often rely on metal-catalyzed cyclopropanation reactions, but there is a continuous need for catalysts with higher enantioselectivity and broader substrate scope.

Future efforts will likely concentrate on the design of novel chiral ligands for transition metals like rhodium and copper, which are commonly used in diazo-based cyclopropanations. nih.gov Furthermore, the exploration of biocatalysis, using enzymes or engineered proteins, presents a promising avenue for achieving high stereocontrol under mild reaction conditions. nih.govresearchgate.net Engineered myoglobins, for instance, have already demonstrated success in catalyzing the cyclopropanation of difluoromethyl-substituted alkenes with high enantioselectivities and turnover numbers. nih.gov

| Catalyst System | Substrate Type | Key Advantages |

| Rhodium(II) catalysts (e.g., Rh₂(S)-TCPTTL)₄, Rh₂(S)-BTPCP)₄) | Diazo reagents and alkenes | High efficiency and enantioselectivity for specific substrate/reagent combinations. nih.gov |

| Zinc carbenoids | Fluorinated alkenes | Successful for providing fluorocyclopropanes with excellent diastereo- and enantioselectivities. nih.gov |

| Engineered Myoglobins | Diazoacetates and difluoromethyl-substituted alkenes | High turnover number and high enantioselectivities in a biocatalytic process. nih.gov |

The development of methodologies that can accommodate a wider range of fluorinated building blocks, including those with varying degrees of fluorine substitution, will also be critical. nih.gov

Exploration of New Reactivity Modes and Transformative Pathways

The unique electronic and steric properties of fluorinated cyclopropanols give rise to distinct reactivity that is not always observed in their non-fluorinated counterparts. acs.org A deeper understanding of these reactivity modes will open up new avenues for their use as synthetic intermediates. Future research will likely focus on leveraging the inherent ring strain and the influence of the fluorine substituent to drive novel chemical transformations.

This includes the investigation of regioselective ring-opening reactions to access a diverse array of acyclic fluorinated compounds. The development of new methods for the functionalization of the cyclopropane (B1198618) ring, without cleavage, is also an area of active interest. For example, reactions involving the elimination of hydrogen fluoride (B91410) from trifluorocyclopropane derivatives to facilitate conjugate additions have been reported and warrant further exploration. rsc.org The goal is to expand the synthetic toolbox available to chemists, allowing for the facile conversion of fluorinated cyclopropanols into more complex molecular architectures.

Integration with Sustainable and Flow Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research in fluorinated cyclopropanol (B106826) chemistry will undoubtedly embrace more sustainable practices. This includes the development of reactions that are more atom-economical, use less hazardous reagents and solvents, and are more energy-efficient.

Flow chemistry, or continuous-flow synthesis, is a powerful technology that aligns well with the goals of sustainable chemistry. chemanager-online.comrsc.orgnih.gov Its advantages include enhanced safety, improved heat and mass transfer, and the potential for process automation and scalability. chemanager-online.com The application of flow chemistry to the synthesis of fluorinated cyclopropanols could lead to safer and more efficient processes, particularly for reactions that are highly exothermic or involve unstable intermediates. chemanager-online.com Research in this area will focus on adapting existing batch methods to continuous-flow systems and developing novel flow-specific transformations. nih.govacsgcipr.org The integration of in-line purification and analysis techniques will further enhance the efficiency and sustainability of these processes. wise-materials.org

| Benefit of Flow Chemistry | Impact on Fluorinated Cyclopropanol Synthesis |

| Enhanced Safety | Allows for the safe handling of hazardous reagents and energetic reactions in small, controlled volumes. chemanager-online.com |

| Improved Efficiency | Precise control over reaction parameters leads to higher yields and selectivities, reducing waste. chemanager-online.com |

| Scalability | Facilitates the seamless transition from laboratory-scale synthesis to large-scale production. wise-materials.org |

| Sustainability | Reduces solvent and energy consumption, contributing to a lower environmental footprint. rsc.org |

Expanding Synthetic Utility in Specialized Chemical Synthesis

The unique properties of fluorinated cyclopropanes make them attractive motifs in various areas of specialized chemical synthesis, most notably in medicinal chemistry and agrochemistry. thieme.dersc.org The incorporation of a fluorinated cyclopropyl (B3062369) group can lead to improvements in a molecule's potency, metabolic stability, and pharmacokinetic profile. nih.govresearchgate.net

Future research will focus on the synthesis of novel fluorinated cyclopropanol-containing building blocks that can be readily incorporated into drug candidates and agrochemicals. researchgate.netchemrxiv.org This includes the development of efficient methods for their derivatization and their use in the synthesis of libraries of compounds for biological screening. nih.gov The exploration of their potential in materials science, for example, in the development of new polymers or liquid crystals, is another emerging area of interest. The synthesis of all-cis-1,2,3-trifluorocyclopropanes, which have a significant molecular dipole moment, highlights the potential for creating materials with unique electronic properties. rsc.org

| Area of Application | Potential Benefits of Incorporating Fluorinated Cyclopropanols |

| Medicinal Chemistry | Enhanced binding affinity, improved metabolic stability, and modulation of physicochemical properties. nih.govresearchgate.net |

| Agrochemicals | Increased potency, improved bioavailability, and tailored environmental persistence. rsc.orgnih.gov |

| Materials Science | Creation of materials with unique electronic and physical properties due to the polar nature of the C-F bond. rsc.org |

Q & A

Q. What synthetic methodologies are recommended for 1-(Fluoromethyl)cyclopropan-1-ol, and how can reaction conditions be optimized?

The synthesis typically involves cyclopropanation of fluoromethyl-containing precursors. A common approach utilizes diazomethane with rhodium or copper catalysts under controlled temperatures (-10°C to 0°C) to form the cyclopropane ring. Solvents like anhydrous THF and slow reagent addition minimize side reactions. Catalysts such as Rh₂(OAc)₄ improve ring-closure efficiency, as demonstrated in analogous cyclopropanol syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR to identify hydroxyl (-OH) and cyclopropane ring protons.

- ¹⁹F NMR to confirm the fluoromethyl group.

- IR spectroscopy for detecting the -OH stretch (~3200–3600 cm⁻¹).

- Mass spectrometry (EI-MS) for molecular ion validation (e.g., m/z 116 for [M+H]⁺). Purity can be assessed via HPLC with a C18 column and aqueous-organic mobile phase .

Q. What purification strategies effectively isolate this compound from reaction mixtures?

Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc) separates the product. Recrystallization from dichloromethane/hexane mixtures enhances purity. TLC monitoring (Rf ~0.3–0.4 in 30% EtOAc/hexane) ensures proper isolation .

Advanced Research Questions

Q. How does the fluoromethyl group influence the cyclopropane ring’s stability and reactivity?

The fluoromethyl group increases ring strain due to fluorine’s electronegativity, making the hydroxyl group more acidic (pKa ~12–14). This enhances nucleophilic substitution at the hydroxyl oxygen under mild basic conditions. Comparative studies with non-fluorinated analogs show faster SN2 reactivity, attributed to the electron-withdrawing effect stabilizing transition states .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated cyclopropanols?

Standardize assay conditions (e.g., cell lines, concentration ranges) and employ orthogonal methods:

- Enzyme inhibition assays (e.g., IC50 measurements).

- Metabolite profiling via LC-MS to identify active derivatives.

- Co-crystallization studies with target proteins (e.g., cytochrome P450 enzymes) to elucidate binding modes. Such approaches clarify discrepancies observed in fluorophenyl cyclopropanol studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.